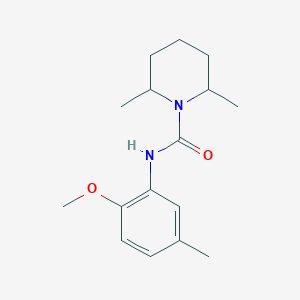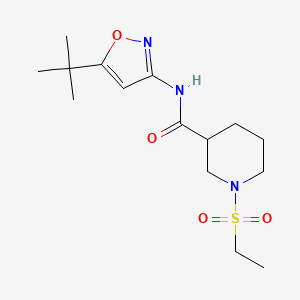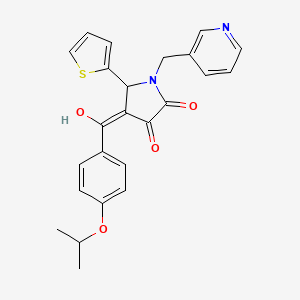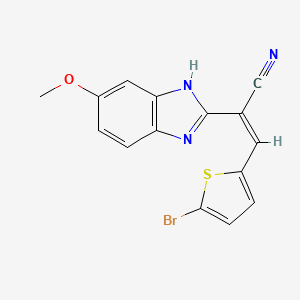
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique pharmacological properties. MXE was first synthesized in 2010 and has since been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mécanisme D'action
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of the NMDA receptor, a key receptor involved in learning and memory. This mechanism of action is similar to that of ketamine, another dissociative anesthetic drug that has been used in the treatment of depression.
Biochemical and Physiological Effects
MXE has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It also produces sedative and analgesic effects, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It also has a long half-life, which allows for extended periods of observation. However, MXE is not without its limitations. It has a narrow therapeutic window, which means that even small changes in dosage can lead to adverse effects. It also has a high potential for abuse, which makes it difficult to use in clinical settings.
Orientations Futures
There are several potential future directions for research on MXE. One area of interest is its potential use in the treatment of depression. Further studies are needed to determine the optimal dosage and duration of treatment for this indication. Another area of research is the development of new NMDA receptor antagonists that have improved safety and efficacy profiles compared to MXE. Finally, there is a need for further studies to determine the long-term effects of MXE use on the brain and other organs.
Méthodes De Synthèse
MXE is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced with sodium borohydride to form 2,5-dimethoxyphenethylamine. Finally, the amine is reacted with 2,6-dimethylpiperidinecarboxylic acid chloride to form MXE.
Applications De Recherche Scientifique
MXE has been used extensively in scientific research to study its potential therapeutic applications. One of the main areas of research has been its use as an antidepressant. Studies have shown that MXE has a rapid onset of action and produces long-lasting antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-9-15(20-4)14(10-11)17-16(19)18-12(2)6-5-7-13(18)3/h8-10,12-13H,5-7H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNRUITOVFLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)

![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)

![N-cyclopropyl-2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanamide](/img/structure/B5338802.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5338805.png)
![1-[(4-fluorophenoxy)acetyl]azocane](/img/structure/B5338811.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)
